N(6)-(4-Amino-2-hydroxybutyl)-L-lysine

Catalog No.
S530260
CAS No.
34994-11-1
M.F
C10H23N3O3
M. Wt
233.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(6)-(4-Amino-2-hydroxybutyl)-L-lysine

CAS Number

34994-11-1

Product Name

N(6)-(4-Amino-2-hydroxybutyl)-L-lysine

IUPAC Name

(2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid

Molecular Formula

C10H23N3O3

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C10H23N3O3/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16/h8-9,13-14H,1-7,11-12H2,(H,15,16)/t8-,9+/m1/s1

InChI Key

BZUIJMCJNWUGKQ-BDAKNGLRSA-N

SMILES

C(CCNCC(CCN)O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(+)-hypusine, (R)-N6-(4-amino-2-hydroxybutyl)-L-lysine, hypusine, N(6)-(4-amino-2-hydroxybutyl)-L-lysine

Canonical SMILES

C(CCNCC(CCN)O)CC(C(=O)O)N

Isomeric SMILES

C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)N

Description

The exact mass of the compound N(6)-(4-Amino-2-hydroxybutyl)-L-lysine is 233.1739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.9

Exact Mass

233.1739

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3874VXF092

Wikipedia

Hypusine

Dates

Modify: 2023-07-15
1: Dever TE, Gutierrez E, Shin BS. The hypusine-containing translation factor eIF5A. Crit Rev Biochem Mol Biol. 2014 Sep-Oct;49(5):413-25. doi: 10.3109/10409238.2014.939608. Epub 2014 Jul 17. Review. PubMed PMID: 25029904; PubMed Central PMCID: PMC4183722.
2: Pällmann N, Braig M, Sievert H, Preukschas M, Hermans-Borgmeyer I, Schweizer M, Nagel CH, Neumann M, Wild P, Haralambieva E, Hagel C, Bokemeyer C, Hauber J, Balabanov S. Biological Relevance and Therapeutic Potential of the Hypusine Modification System. J Biol Chem. 2015 Jul 24;290(30):18343-60. doi: 10.1074/jbc.M115.664490. Epub 2015 Jun 2. PubMed PMID: 26037925; PubMed Central PMCID: PMC4513096.
3: Zhai Q, He M, Song A, Deshayes K, Dixit VM, Carter PJ. Structural Analysis and Optimization of Context-Independent Anti-Hypusine Antibodies. J Mol Biol. 2016 Feb 13;428(3):603-617. doi: 10.1016/j.jmb.2016.01.006. Epub 2016 Jan 14. PubMed PMID: 26778617.
4: Fujimura K, Wright T, Strnadel J, Kaushal S, Metildi C, Lowy AM, Bouvet M, Kelber JA, Klemke RL. A hypusine-eIF5A-PEAK1 switch regulates the pathogenesis of pancreatic cancer. Cancer Res. 2014 Nov 15;74(22):6671-81. doi: 10.1158/0008-5472.CAN-14-1031. Epub 2014 Sep 26. PubMed PMID: 25261239; PubMed Central PMCID: PMC4233190.
5: Song A, Tom J, Yu Z, Pham V, Tan D, Zhang D, Fang G, Yu T, Deshayes K. Development of orthogonally protected hypusine for solid-phase peptide synthesis. J Org Chem. 2015 Apr 3;80(7):3677-81. doi: 10.1021/acs.joc.5b00110. Epub 2015 Mar 24. PubMed PMID: 25769022.
6: Sievert H, Pällmann N, Miller KK, Hermans-Borgmeyer I, Venz S, Sendoel A, Preukschas M, Schweizer M, Boettcher S, Janiesch PC, Streichert T, Walther R, Hengartner MO, Manz MG, Brümmendorf TH, Bokemeyer C, Braig M, Hauber J, Duncan KE, Balabanov S. A novel mouse model for inhibition of DOHH-mediated hypusine modification reveals a crucial function in embryonic development, proliferation and oncogenic transformation. Dis Model Mech. 2014 Aug;7(8):963-76. doi: 10.1242/dmm.014449. Epub 2014 May 15. PubMed PMID: 24832488; PubMed Central PMCID: PMC4107325.
7: Nakanishi S, Cleveland JL. Targeting the polyamine-hypusine circuit for the prevention and treatment of cancer. Amino Acids. 2016 Oct;48(10):2353-62. doi: 10.1007/s00726-016-2275-3. Epub 2016 Jun 29. Review. PubMed PMID: 27357307; PubMed Central PMCID: PMC5573165.
8: Scuoppo C, Miething C, Lindqvist L, Reyes J, Ruse C, Appelmann I, Yoon S, Krasnitz A, Teruya-Feldstein J, Pappin D, Pelletier J, Lowe SW. A tumour suppressor network relying on the polyamine-hypusine axis. Nature. 2012 Jul 12;487(7406):244-8. doi: 10.1038/nature11126. PubMed PMID: 22722845; PubMed Central PMCID: PMC3530829.
9: de Almeida OP Jr, Toledo TR, Rossi D, Rossetto Dde B, Watanabe TF, Galvão FC, Medeiros AI, Zanelli CF, Valentini SR. Hypusine modification of the ribosome-binding protein eIF5A, a target for new anti-inflammatory drugs: understanding the action of the inhibitor GC7 on a murine macrophage cell line. Curr Pharm Des. 2014;20(2):284-92. Review. PubMed PMID: 23701550.
10: Mittal N, Morada M, Tripathi P, Gowri VS, Mandal S, Quirch A, Park MH, Yarlett N, Madhubala R. Cryptosporidium parvum has an active hypusine biosynthesis pathway. Mol Biochem Parasitol. 2014 Jun;195(1):14-22. doi: 10.1016/j.molbiopara.2014.05.005. Epub 2014 Jun 2. PubMed PMID: 24893338; PubMed Central PMCID: PMC4176827.
11: Sievert H, Venz S, Platas-Barradas O, Dhople VM, Schaletzky M, Nagel CH, Braig M, Preukschas M, Pällmann N, Bokemeyer C, Brümmendorf TH, Pörtner R, Walther R, Duncan KE, Hauber J, Balabanov S. Protein-protein-interaction network organization of the hypusine modification system. Mol Cell Proteomics. 2012 Nov;11(11):1289-305. doi: 10.1074/mcp.M112.019059. Epub 2012 Aug 10. PubMed PMID: 22888148; PubMed Central PMCID: PMC3494187.
12: Muramatsu T, Kozaki KI, Imoto S, Yamaguchi R, Tsuda H, Kawano T, Fujiwara N, Morishita M, Miyano S, Inazawa J. The hypusine cascade promotes cancer progression and metastasis through the regulation of RhoA in squamous cell carcinoma. Oncogene. 2016 Oct 6;35(40):5304-5316. doi: 10.1038/onc.2016.71. Epub 2016 Apr 4. PubMed PMID: 27041563.
13: Nishiki Y, Farb TB, Friedrich J, Bokvist K, Mirmira RG, Maier B. Characterization of a novel polyclonal anti-hypusine antibody. Springerplus. 2013 Aug 29;2:421. doi: 10.1186/2193-1801-2-421. eCollection 2013. PubMed PMID: 24024105; PubMed Central PMCID: PMC3765601.
14: Aksu M, Trakhanov S, Görlich D. Structure of the exportin Xpo4 in complex with RanGTP and the hypusine-containing translation factor eIF5A. Nat Commun. 2016 Jun 16;7:11952. doi: 10.1038/ncomms11952. PubMed PMID: 27306458; PubMed Central PMCID: PMC4912631.
15: Park MH, Nishimura K, Zanelli CF, Valentini SR. Functional significance of eIF5A and its hypusine modification in eukaryotes. Amino Acids. 2010 Feb;38(2):491-500. doi: 10.1007/s00726-009-0408-7. Epub 2009 Dec 8. Review. PubMed PMID: 19997760; PubMed Central PMCID: PMC2829442.
16: Melnikov S, Mailliot J, Shin BS, Rigger L, Yusupova G, Micura R, Dever TE, Yusupov M. Crystal Structure of Hypusine-Containing Translation Factor eIF5A Bound to a Rotated Eukaryotic Ribosome. J Mol Biol. 2016 Sep 11;428(18):3570-3576. doi: 10.1016/j.jmb.2016.05.011. Epub 2016 May 16. PubMed PMID: 27196944; PubMed Central PMCID: PMC5408928.
17: Wolff EC, Kang KR, Kim YS, Park MH. Posttranslational synthesis of hypusine: evolutionary progression and specificity of the hypusine modification. Amino Acids. 2007 Aug;33(2):341-50. Epub 2007 May 4. Review. PubMed PMID: 17476569; PubMed Central PMCID: PMC2572820.
18: Park JH, Dias CA, Lee SB, Valentini SR, Sokabe M, Fraser CS, Park MH. Production of active recombinant eIF5A: reconstitution in E.coli of eukaryotic hypusine modification of eIF5A by its coexpression with modifying enzymes. Protein Eng Des Sel. 2011 Mar;24(3):301-9. doi: 10.1093/protein/gzq110. Epub 2010 Dec 2. PubMed PMID: 21131325; PubMed Central PMCID: PMC3038461.
19: Saini P, Eyler DE, Green R, Dever TE. Hypusine-containing protein eIF5A promotes translation elongation. Nature. 2009 May 7;459(7243):118-21. doi: 10.1038/nature08034. PubMed PMID: 19424157; PubMed Central PMCID: PMC3140696.
20: Lee SB, Park JH, Folk JE, Deck JA, Pegg AE, Sokabe M, Fraser CS, Park MH. Inactivation of eukaryotic initiation factor 5A (eIF5A) by specific acetylation of its hypusine residue by spermidine/spermine acetyltransferase 1 (SSAT1). Biochem J. 2011 Jan 1;433(1):205-13. doi: 10.1042/BJ20101322. PubMed PMID: 20942800; PubMed Central PMCID: PMC3003598.

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